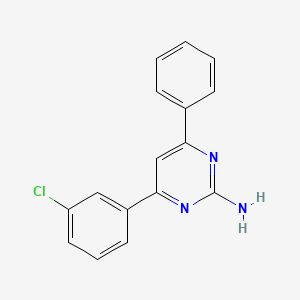

4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Chemical Biology

The importance of the pyrimidine core is deeply rooted in its fundamental role in the chemistry of life and its consistent presence in a multitude of medicinally relevant compounds. semanticscholar.orgnih.gov This scaffold's ability to interact with various biological targets through hydrogen bonding and as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The most fundamental role of the pyrimidine scaffold is its presence as a core component of nucleic acids. semanticscholar.org Three of the five primary nucleobases—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are pyrimidine derivatives. wikipedia.org In DNA and RNA, these bases form hydrogen bonds with their complementary purine (B94841) partners, encoding the genetic information essential for life. wikipedia.org Beyond this central role, the pyrimidine ring is found in a variety of natural products, including thiamine (B1217682) (vitamin B1), alkaloids, and antibiotics, highlighting its evolutionary selection as a key biochemical motif. wikipedia.orgnovapublishers.comnih.gov

| Natural Pyrimidine Derivatives | Biological Role |

| Cytosine | Component of DNA and RNA |

| Thymine | Component of DNA |

| Uracil | Component of RNA |

| Thiamine (Vitamin B1) | Essential nutrient (coenzyme) |

The pyrimidine nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net Its structural framework is integral to numerous synthetic compounds with a wide spectrum of therapeutic applications. mdpi.com Pyrimidine-based drugs have been developed as anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), antimicrobials (e.g., Trimethoprim), and antihypertensives (e.g., Minoxidil). semanticscholar.orgjacsdirectory.com The versatility of the pyrimidine scaffold allows it to serve as a template for developing hybrid drugs and multi-target inhibitors, particularly in cancer therapy. nih.govresearchgate.net

General Overview of 2-Aminopyrimidines in Contemporary Research

Within the broader family of pyrimidines, the 2-aminopyrimidine (B69317) moiety is a particularly significant architectural element in modern drug discovery. This specific arrangement of atoms provides a valuable platform for creating compounds with high affinity and selectivity for various biological targets.

The 2-aminopyrimidine scaffold is characterized by a pyrimidine ring substituted with an amino group at the C2 position. This amino group can act as a crucial hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. nih.gov This feature is central to the design of molecules that can effectively bind to the active sites of enzymes, such as kinases. acs.org The design rationale for incorporating this scaffold often involves creating inhibitors that compete with endogenous ligands (like ATP in the case of kinases) or modulate the activity of specific receptors. nih.govnih.gov Researchers often use ligand-based or structure-based design strategies to develop novel 2-aminopyrimidine derivatives as inhibitors for targets implicated in diseases like cancer and neurodegenerative disorders. elsevierpure.comskku.edu

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. collaborativedrug.com For the 2-aminopyrimidine scaffold, SAR studies have been extensively conducted to optimize potency, selectivity, and pharmacokinetic properties.

Key areas of modification and their observed effects include:

Substitutions at the C4 and C6 positions: The nature of the groups at these positions significantly influences target binding and potency. For instance, in a series of histamine (B1213489) H4 receptor ligands, replacing a tert-butyl group at C6 with aromatic moieties led to a substantial increase in potency. nih.gov Similarly, in a series of CDK4/6 inhibitors, a thiazole (B1198619) group at the C4 position was found to be crucial for activity. acs.org

Modification of the C2-amino group: Altering the amino group itself, for example, by N-alkylation or N-arylation, can modulate the compound's binding affinity and physicochemical properties.

These studies are critical for the rational design of more effective therapeutic agents, guiding the synthesis of analogues with improved biological profiles. acs.org

Contextualization of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine within Pyrimidine Research

The specific compound, this compound, belongs to the class of 2-amino-4,6-diarylpyrimidines. Research into this class of compounds is active, with a focus on their potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

The synthesis of 2-amino-4,6-disubstituted pyrimidines is typically achieved through the condensation of a chalcone (B49325) derivative with guanidine (B92328). researchgate.net In the case of the target compound, the precursor would be a chalcone bearing a 3-chlorophenyl group and a phenyl group. While specific research focusing exclusively on the 3-chloro isomer is not extensively documented in publicly available literature, significant research exists for structurally similar analogues, particularly the 4-chloro isomer. researchgate.netnih.gov

Studies on 4,6-diarylpyrimidin-2-amines have explored their potential as:

Anti-inflammatory agents . researchgate.net

Anticancer agents : Many kinase inhibitors are based on the 2-aminopyrimidine scaffold. The diaryl substitution pattern allows for the exploration of specific interactions within the ATP-binding pocket of kinases like PLK4, CDK4/6, and others. acs.orgnih.govnih.gov

RAGE inhibitors : A series of 4,6-bis(4-chlorophenyl)pyrimidine (B2456199) analogs were investigated as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), which is implicated in Alzheimer's disease. elsevierpure.com

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKHEUCPGRANOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4,6-Disubstituted Pyrimidin-2-amines

The construction of the 4,6-disubstituted pyrimidin-2-amine scaffold can be achieved through several reliable synthetic strategies. These methods offer flexibility in introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships.

Cyclization Reactions from Precursor Chalcone (B49325) Derivatives and Guanidine (B92328) Salts

A prevalent and classical method for synthesizing 4,6-disubstituted pyrimidin-2-amines involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with guanidine salts. arabjchem.orgresearchgate.netderpharmachemica.com This reaction is a variation of the well-established Biginelli reaction. The process typically begins with the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an acetophenone (B1666503) to form the chalcone precursor. arabjchem.orgptfarm.pl This intermediate is then reacted with a guanidine salt, such as guanidine hydrochloride or guanidine nitrate (B79036), in the presence of a base. ptfarm.plijpsonline.comnih.gov

The reaction is versatile, allowing for a wide array of substituents on the phenyl rings of the chalcone, which are then incorporated into the final pyrimidine (B1678525) structure. researchgate.net The choice of base and solvent can influence the reaction conditions and yields. Common bases include sodium hydroxide (B78521), potassium hydroxide, and sodium ethoxide, while solvents like ethanol (B145695) and dimethylformamide (DMF) are frequently employed. arabjchem.orgderpharmachemica.comptfarm.pl The reaction generally proceeds by refluxing the mixture for several hours. arabjchem.orgptfarm.pl

| Reactants | Base | Solvent | Reaction Time | Yield (%) |

| Substituted Chalcone, Guanidine Hydrochloride | 40% NaOH | Ethanol | Overnight (for chalcone), 6h (for pyrimidine) | 70 (for chalcone), 70.35 (for pyrimidine) |

| Substituted Chalcone, Guanidine Hydrochloride | 50% KOH | Ethanol | 90-150 min | 18-51 |

| Substituted Chalcone, Guanidine Nitrate | Sodium Ethoxide | Ethanol | 3-6 h | Not specified |

| Substituted Chalcone, Guanidinium Carbonate | - | DMF | 3 h | 65 |

Nucleophilic Substitution Strategies on Pyrimidine Halides

Another important synthetic approach is the nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring bearing halogen substituents. researchgate.net In this strategy, a dihalopyrimidine, such as 2,4-dichloropyrimidine, serves as the starting material. The greater reactivity of the chlorine atom at the C4 position allows for selective substitution. stackexchange.com This is followed by a second nucleophilic substitution at the C2 position.

This method is particularly useful for introducing different substituents at the C2, C4, and C6 positions. For instance, a Suzuki coupling reaction can be employed to introduce aryl groups at the C4 and C6 positions of a dichloropyrimidine, followed by amination at the C2 position. mdpi.com The conditions for these reactions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. mdpi.com While effective, this method can sometimes require harsh reaction conditions and long reaction times. researchgate.net

Metal-Free Cascade Syntheses

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. Metal-free cascade syntheses have emerged as a powerful tool for the construction of complex heterocyclic scaffolds like 4,6-disubstituted pyrimidin-2-amines. nih.govsemanticscholar.orgrsc.org These reactions often involve a one-pot process where multiple bonds are formed in a sequential manner, avoiding the need for isolating intermediates. researchgate.net

One such approach involves the reaction of imidazolate enaminones with guanidine hydrochloride. nih.govsemanticscholar.orgresearchgate.net This method offers a convenient and efficient way to synthesize unsymmetrical 2-aminopyrimidines in moderate to excellent yields. nih.govsemanticscholar.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the enaminone precursor. nih.govsemanticscholar.org This strategy represents a significant advancement in the synthesis of this class of compounds, offering a more sustainable alternative to traditional methods. nih.govsemanticscholar.org

Specific Synthesis Protocols for 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine

The synthesis of the specific target compound, this compound, can be accomplished using the general methodologies described above, with specific optimization of reagents and conditions.

Detailed Reaction Conditions and Reagent Optimization

The synthesis of this compound typically starts with the preparation of the corresponding chalcone, 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one. This is achieved through a Claisen-Schmidt condensation of 3-chloroacetophenone and benzaldehyde (B42025) in the presence of a base like sodium hydroxide in ethanol.

The resulting chalcone is then cyclized with guanidine hydrochloride. The reaction is generally carried out in a solvent such as dimethylformamide (DMF) and refluxed for several hours. semanticscholar.org The use of a base, such as potassium carbonate, facilitates the reaction. nih.govsemanticscholar.org Optimization of the base, solvent, and temperature is crucial for maximizing the yield of the final product. For instance, studies on related syntheses have shown that potassium carbonate in DMF at 60°C can provide high yields. nih.govsemanticscholar.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | Guanidine Hydrochloride | Not specified | DMF | 50-60 | 6-7 | Not specified |

| Imidazolate Enaminone | Guanidine Hydrochloride | K2CO3 | DMF | 60 | 12 | Moderate to Excellent |

Microwave-Assisted Synthesis Approaches

To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 4,6-disubstituted pyrimidin-2-amines. nanobioletters.comrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. nih.govrsc.org

In the context of synthesizing this compound, a microwave-assisted approach would involve irradiating a mixture of the precursor chalcone and guanidine nitrate in the presence of a catalyst like zinc chloride. nanobioletters.com This one-pot synthesis can be completed in a matter of minutes, offering a significant advantage in terms of efficiency and energy consumption. nanobioletters.comsunway.edu.my The use of microwave irradiation has been shown to substantially increase the percentage yield of pyrimidine derivatives compared to conventional methods. derpharmachemica.com

| Method | Reactants | Catalyst/Base | Reaction Time | Yield (%) |

| Conventional Heating | Chalcone, Guanidine | 50% KOH | 90-150 min | 18-51 |

| UV Irradiation | Chalcone, Guanidine | 50% KOH | 4-5 min | 40-88 |

| Microwave Irradiation | Chalcone, Guanidine Nitrate | Zinc Chloride | 3 min | Not specified |

Synthetic Diversification and Analog Preparation

The structural framework of this compound serves as a versatile scaffold for synthetic modification. Researchers have explored various strategies to prepare a diverse library of analogs by introducing substituents at multiple positions, modifying the exocyclic amine, and incorporating additional heterocyclic systems. These efforts aim to systematically investigate structure-activity relationships and develop compounds with tailored properties.

The substitution pattern on the two phenyl rings at positions 4 and 6 of the pyrimidine core is a primary target for synthetic diversification. The foundational synthesis of the 2-aminopyrimidine (B69317) core often involves the condensation of a substituted chalcone with guanidine. ptfarm.plresearchgate.net By employing differently substituted acetophenones and benzaldehydes in the initial Claisen-Schmidt condensation to form the chalcone precursor, a wide array of analogs can be generated.

This approach allows for the introduction of various electron-donating or electron-withdrawing groups at different positions on either phenyl ring. For instance, the reaction of a substituted 1,3-diaryl-2-propen-1-one with guanidine hydrochloride in the presence of a base like sodium hydroxide is a common route to produce 2-amino-4,6-diarylpyrimidines. ptfarm.plresearchgate.net The nature and position of these substituents significantly influence the electronic properties and spatial conformation of the final molecule.

Table 1: Examples of Synthesized 4,6-Diarylpyrimidin-2-amine Analogs

| 4-Position Substituent | 6-Position Substituent | Method Reference |

|---|---|---|

| 4-Chlorophenyl | 4-Methylphenyl | ptfarm.pl |

| 4-Nitrophenyl | Phenyl | researchgate.net |

| 4-Methoxyphenyl | Phenyl | researchgate.net |

| 4-Methoxyphenyl | 4-Nitrophenyl | researchgate.net |

| 4-Chlorophenyl | Pyridin-3-yl | mdpi.com |

| 4-(4-Chlorophenyl) | 6-(methylsulfanyl) | nih.govresearchgate.net |

Another powerful method for modifying the aryl substituents, particularly for introducing nitrogen-containing groups, is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This has been used to link pyridine (B92270) rings to the pyrimidine core, demonstrating a method to introduce heteroaromatic systems as phenyl ring replacements. mdpi.com

The exocyclic amino group at the C2-position of the pyrimidine ring is a key site for chemical derivatization, offering a handle to introduce diverse functional groups.

Schiff Bases: A straightforward and widely used modification is the formation of Schiff bases (or imines) through the condensation of the 2-amino group with various aldehydes. researchgate.netrjptonline.org This reaction is typically carried out by heating the 2-aminopyrimidine derivative with a substituted aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). niscpr.res.invistas.ac.in This method allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups. egranth.ac.in The resulting imine group extends the conjugation of the system and provides a new point for structural variation.

Table 2: Synthesis of Schiff Bases from 2-Aminopyrimidine Derivatives

| 2-Aminopyrimidine Scaffold | Aldehyde Reactant | Resulting Moiety | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine | Substituted Benzaldehydes | N-Benzylidine-2-aminopyrimidine | Glacial Acetic Acid or NaOH, Methanol/Ethanol | niscpr.res.in |

| 2-Aminopyrimidine | 4-(Dimethylamino)benzaldehyde | (Z)-N-(4-(dimethylamino)benzylidene)pyrimidin-2-amine | Acetic Acid, Ethanol, Heat | rjptonline.orgvistas.ac.in |

| 2-Aminopyrimidines | Suitably substituted aromatic aldehydes | Substituted 2-aminopyrimidine Schiff bases | Single-step reaction | researchgate.net |

Fusing or linking the pyrimidine core to other heterocyclic systems is a common strategy to create more complex and rigid molecular architectures. These fused systems can lead to novel chemical properties and biological activities. nih.gov

One prominent example is the synthesis of thiazolo[3,2-α]pyrimidine derivatives. These compounds can be prepared via a Hantzsch-type condensation reaction. For instance, a multicomponent reaction involving a 2-aminothiazole (B372263) derivative, a 1,3-dicarbonyl compound (like acetylacetone), and a substituted aldehyde can yield the fused thiazolo[3,2-α]pyrimidine core in a single step. biointerfaceresearch.com By starting with an appropriately substituted 2-aminothiazole, this methodology can be adapted to create complex structures related to the parent compound.

The construction of fused systems like pyrimido[1,6-a]pyrimidines and other polycyclic scaffolds has also been explored. rsc.orgnih.gov These syntheses often involve multi-step sequences, starting from functionalized aminopyrimidines that undergo cyclization reactions with various reagents to build the additional rings. The incorporation of diverse heterocyclic pharmacophores, such as pyridine or thiophene, into the pyrimidine framework is a key strategy in modern drug discovery. benthamdirect.com

Table 3: Examples of Fused/Linked Heterocyclic Systems

| Core Scaffold | Incorporated Heterocycle | Resulting System | Synthetic Approach | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Pyrimidine | Thiazolo[3,2-α]pyrimidine | One-pot, three-component reaction | biointerfaceresearch.com |

| 2-Chloropyrimidine | Pyridine | 4-(Pyridin-3-yl)pyrimidin-2-amine | Suzuki Coupling | mdpi.com |

| Aminopyrimidine | Pyrimidine | Pyrimido[1,6-a]pyrimidine | Multicomponent reactions | nih.gov |

Spectroscopic and Structural Elucidation Techniques

Characterization of Synthesized Pyrimidine (B1678525) Derivatives

The initial characterization of the synthesized pyrimidine derivative involves a suite of spectroscopic methods to confirm that the target molecule has been formed.

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. For 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine, the IR spectrum provides clear evidence for its key structural features. The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as distinct bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching from the phenyl and chlorophenyl rings appears around 3100-3000 cm⁻¹. The spectrum is further characterized by strong absorptions in the 1650-1400 cm⁻¹ range, which correspond to the C=N and C=C stretching vibrations within the pyrimidine and the attached aromatic rings. Finally, the presence of the chlorine substituent is confirmed by a C-Cl stretching band in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 |

| Aromatic Rings | C-H Stretch | 3100 - 3000 |

| Pyrimidine & Phenyl Rings | C=N and C=C Stretch | 1650 - 1400 |

| Chlorophenyl Group | C-Cl Stretch | < 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, providing precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum validates the structure by showing signals for each unique proton environment. A broad singlet, typically integrating to two protons, is expected for the amine (-NH₂) group. The aromatic protons on the phenyl and 3-chlorophenyl rings resonate in the downfield region (typically δ 7.0-8.5 ppm), exhibiting complex splitting patterns (multiplets) due to spin-spin coupling. A characteristic singlet for the lone proton on the pyrimidine ring (at position 5) would also be present.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can offer structural clues through analysis of fragmentation patterns. For this compound (C₁₆H₁₂ClN₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at a calculated m/z that precisely matches its molecular formula. A key feature would be the isotopic pattern of the molecular ion peak; due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a prominent [M+2]⁺ peak with about one-third the intensity of the main molecular ion peak, confirming the presence of a single chlorine atom. mdpi.commdpi.com

Advanced Structural Analysis

For an in-depth understanding of the molecule's three-dimensional structure and behavior, more advanced analytical techniques are employed.

Single-crystal X-ray diffraction provides unambiguous proof of structure by mapping the electron density of a crystalline sample, revealing the precise spatial arrangement of atoms. For a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, X-ray analysis showed an orthorhombic crystal system. nih.gov Such an analysis for this compound would determine key parameters like bond lengths, bond angles, and torsion angles. echemcom.comaalto.fi

A crucial aspect revealed by this technique is the planarity and relative orientation of the ring systems. The dihedral angle between the pyrimidine ring and the attached phenyl and chlorophenyl rings would be determined, indicating the degree of twist in the molecule's conformation. nih.govnih.gov Furthermore, this method elucidates the network of intermolecular interactions that stabilize the crystal lattice. For 2-aminopyrimidine (B69317) derivatives, intermolecular N-H···N hydrogen bonds are common, often linking molecules into dimers or extended chains. nih.govresearchgate.net These hydrogen bonds, along with possible π–π stacking interactions between the aromatic rings, are critical in defining the supramolecular architecture of the compound in the solid state. nih.gov

Table 2: Potential Crystallographic and Intermolecular Interaction Data from X-ray Diffraction

| Parameter | Information Provided | Example from a similar compound nih.gov |

| Crystal System | The basic crystal structure (e.g., Monoclinic, Orthorhombic) | Orthorhombic |

| Dihedral Angles | The twist between the pyrimidine and phenyl rings | 3.99 (4)° |

| Hydrogen Bonds | Specific donor-acceptor interactions (e.g., N-H···N) | Molecules linked into ribbons |

| π–π Stacking | Interactions between aromatic rings | Offset face-to-face stacking observed |

While X-ray diffraction describes the static solid state, spectroscopic methods can probe the molecule's behavior in solution, where it may exhibit different conformations or exist as a mixture of tautomers. The 2-aminopyrimidine moiety can theoretically undergo amino-imino tautomerism, where a proton shifts from the exocyclic amino group to a ring nitrogen atom. researchgate.netnih.gov

Spectroscopic studies (UV, IR, and NMR) on related 2-aminopyrimidine derivatives have shown that the amino form is generally the most stable and predominant tautomer in solution. researchgate.net However, the equilibrium can be influenced by factors like solvent polarity and substitution patterns. ed.ac.ukacs.org While significant populations of the imino tautomer are not typically expected for this compound, its potential existence could be investigated using advanced NMR techniques in various solvents to detect any minor species in equilibrium with the major amino form. rsc.org

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that simulate the interaction between a small molecule (ligand), such as 4-(3-chlorophenyl)-6-phenylpyrimidin-2-amine, and a macromolecular target, typically a protein. These methods are fundamental in predicting the binding affinity and orientation of the ligand within the active site of the protein, which is crucial for its biological activity.

Ligand-Protein Interaction Prediction for Target Identification

The initial step in understanding the therapeutic potential of this compound involves identifying its likely biological targets. Computational approaches such as reverse docking are employed for this purpose. In this process, the compound is docked against a library of known protein structures to identify those with the highest binding affinity. This predictive analysis helps to generate hypotheses about the compound's mechanism of action. For pyrimidine (B1678525) derivatives, common targets include kinases, dehydrogenases, and other enzymes implicated in various diseases. The specific substitution pattern of this compound, featuring a chlorophenyl group and a phenyl group, will significantly influence its target selectivity.

Analysis of Binding Modes and Key Interactions

Once potential protein targets are identified, detailed docking studies are performed to analyze the specific binding modes of this compound. These studies reveal the precise orientation of the compound within the protein's binding pocket and identify the key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonding: The 2-amino group of the pyrimidine ring is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. These interactions with amino acid residues in the protein's active site are often critical for binding.

Hydrophobic Interactions: The phenyl and chlorophenyl rings of the molecule contribute to significant hydrophobic interactions with nonpolar residues of the target protein. The chlorine atom on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction.

Pi-Pi Stacking: The aromatic nature of the phenyl and pyrimidine rings allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further enhancing binding affinity.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a powerful platform for deriving SAR by analyzing the effects of structural modifications on the predicted binding affinity and interaction patterns.

Correlating Structural Features with Predicted Biological Potency

By computationally generating a series of analogues of this compound with modifications at various positions (e.g., different substituents on the phenyl rings or the pyrimidine core), researchers can perform docking studies for each analogue. The predicted binding energies and interaction patterns are then correlated with the structural changes. This allows for the identification of key structural features that are either beneficial or detrimental to the biological activity. For instance, the position and nature of the substituent on the phenyl ring can significantly impact the binding affinity.

Identification of Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the analysis of the binding mode of this compound, a pharmacophore model can be developed. This model will typically include key features such as:

Hydrogen bond donors and acceptors.

Hydrophobic centers.

Aromatic rings.

This pharmacophore model serves as a template for designing new molecules with potentially improved activity and for screening virtual libraries to identify novel compounds with similar biological profiles.

Computational Prediction of Biologically Relevant Properties

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug Candidate Assessment

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to predict its behavior in a biological system. For this compound, in silico ADME predictions are employed to evaluate its drug-likeness and potential pharmacokinetic profile. These predictions are based on the compound's physicochemical properties and comparison to established databases of known drugs.

Studies on similar pyrimidine derivatives often involve the calculation of various molecular descriptors to predict their ADME profiles. nih.govnih.gov These descriptors typically include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability. rfppl.co.in Computational tools like SwissADME and pkCSM are frequently used for these predictions. nih.govresearchgate.net

Based on computational studies of analogous 2-aminopyrimidine (B69317) compounds, a predicted ADME profile for this compound can be extrapolated. rfppl.co.inmdpi.com The presence of the chlorophenyl and phenyl groups suggests a moderate to high lipophilicity, which would favor absorption. However, very high lipophilicity could negatively impact solubility and distribution. The pyrimidine core with its nitrogen atoms and the primary amine group contribute to the polar surface area and hydrogen bonding capacity, which are important for interactions with biological targets and for solubility.

The following table summarizes the predicted ADME properties for this compound based on typical values for similar structures.

| Property | Predicted Value/Characteristic | Significance in Drug Development |

|---|---|---|

| Molecular Weight | ~295.76 g/mol | Likely compliant with Lipinski's Rule (<500 g/mol), favoring absorption. |

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good membrane permeability, but may have solubility challenges. |

| Hydrogen Bond Donors | 1 (the -NH2 group) | Compliant with Lipinski's Rule (≤5), good for oral bioavailability. |

| Hydrogen Bond Acceptors | 3 (the two pyrimidine nitrogens and the -NH2 nitrogen) | Compliant with Lipinski's Rule (≤10), good for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Oral Bioavailability | Predicted to be high | Favorable for oral administration. |

Prediction of Target Specificity and Selectivity

Computational methods, particularly molecular docking, are instrumental in predicting the biological targets of a compound and understanding its specificity and selectivity. For this compound, docking studies can elucidate its potential binding modes within the active sites of various protein targets. The 2-amino-4,6-diarylpyrimidine scaffold is a well-known pharmacophore that has been shown to interact with a variety of protein kinases. nih.govrsc.org

Molecular docking simulations on structurally related compounds have identified several potential targets, including:

Cyclin-Dependent Kinases (CDKs): The 2-aminopyrimidine core is a common feature in many CDK inhibitors. Docking studies suggest that the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for inhibition. nih.gov

Aurora Kinases: These are another family of serine/threonine kinases involved in cell cycle regulation. Studies on 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives have shown that they can act as Aurora kinase inhibitors. nih.gov

ABL1 Kinase: This tyrosine kinase is a target in the treatment of chronic myeloid leukemia. 2-Amino-4,6-diarylpyrimidines have been investigated as potential ABL1 kinase inhibitors, with docking studies revealing interactions with key residues in the active site. rsc.orgresearchgate.net

In a typical docking simulation of this compound with a kinase target, the following interactions would be expected:

The amino group at the 2-position of the pyrimidine ring acts as a hydrogen bond donor to the backbone carbonyl oxygen of a hinge residue in the kinase.

One of the pyrimidine nitrogen atoms can act as a hydrogen bond acceptor from a backbone NH of a hinge residue.

The phenyl and 3-chlorophenyl groups at the 4 and 6 positions, respectively, would likely occupy hydrophobic pockets within the active site, contributing to the binding affinity and selectivity. The position of the chlorine atom on the phenyl ring can influence the selectivity for different kinase targets by interacting with specific residues in the binding pocket.

These computational predictions provide a strong basis for further experimental validation of the biological activity of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. irjweb.com For this compound, these calculations provide a deeper understanding of its chemical behavior.

Frontier Molecular Orbitals Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich 2-aminopyrimidine ring and the phenyl group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the pyrimidine and the 3-chlorophenyl rings, suggesting these are the likely sites for nucleophilic attack. The electron-withdrawing nature of the chlorine atom would lower the energy of the LUMO.

The following table presents typical predicted HOMO and LUMO energies and the resulting energy gap for this compound, based on DFT calculations of similar molecules. researchgate.net

| Parameter | Predicted Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Indicates the electron-donating capacity. |

| ELUMO | -1.0 to -2.0 | Indicates the electron-accepting capacity. |

| Energy Gap (ΔE) | 3.5 to 4.5 | Suggests good chemical stability. |

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule is crucial for understanding its intermolecular interactions and reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. mdpi.comresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netmdpi.com

For this compound, an MEP map would be expected to show:

Negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, as well as the chlorine atom, due to the presence of lone pairs of electrons. These are the most likely sites for hydrogen bonding and interactions with electrophiles.

Positive potential around the hydrogen atoms of the amino group and the aromatic rings, indicating these are the electron-deficient regions.

This information is valuable for understanding how the molecule might interact with biological targets, such as the amino acid residues in an enzyme's active site. chemrxiv.org The specific charge distribution can help explain the observed binding modes and affinities in molecular docking studies.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of the chemical compound “this compound” as per the requested outline.

The search for research studies investigating the antimicrobial, anticancer, and specific kinase inhibition properties of this exact molecule did not yield specific results. While the broader class of pyrimidine derivatives has been extensively studied for various biological activities, the findings for different analogues cannot be attributed to "this compound" without direct experimental evidence.

Therefore, it is not possible to provide an accurate and scientifically validated article that adheres to the strict outline and content requirements of the request at this time. Further experimental research specifically focused on "this compound" is needed to determine its biological activity profile.

Biological Activity Investigations

Anti-inflammatory Activity (In Vitro and In Vivo Animal Models)

The pyrimidine (B1678525) scaffold is a core structure in many compounds exhibiting anti-inflammatory properties. nih.gov Generally, the mechanism of action for pyrimidine-based anti-inflammatory agents is associated with the inhibition of key enzymes and pathways involved in the inflammatory response. nih.gov

While specific studies on the anti-inflammatory activity of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine are limited, the broader class of diarylpyrimidine derivatives has been investigated for its potential to modulate inflammatory pathways. A primary target for these compounds is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is commonly overexpressed in inflamed tissues. nih.govmdpi.com

By inhibiting COX-2, these compounds can block the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.gov This reduction in prostaglandin synthesis helps to alleviate the classic signs of inflammation. Other pyrimidine derivatives have also been shown to affect additional inflammatory targets, such as inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which regulates the expression of numerous pro-inflammatory genes. nih.govbsu.edu.eg

Other Biological Activities (In Vitro and In Vivo Animal Models)

The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand receptor implicated in various inflammatory and age-related diseases. nih.gov The diarylpyrimidine scaffold has been identified as a promising structure for the development of RAGE inhibitors. Research into a novel series of 4,6-disubstituted 2-aminopyrimidines demonstrated that these compounds can act as RAGE inhibitors. mdpi.com

Specifically, a 4,6-bis(4-chlorophenyl)pyrimidine (B2456199) analog was shown to directly bind to the V-domain of the RAGE receptor. mdpi.com This interaction effectively blocks the binding of RAGE ligands, such as amyloid-beta (Aβ), and inhibits downstream signaling pathways, including Aβ-induced NF-κB activation. mdpi.com Given the structural similarities, this compound may possess similar RAGE-inhibitory potential, which could be relevant for therapeutic applications in RAGE-driven pathologies like Alzheimer's disease and diabetic complications. researchgate.netmdpi.com

Based on a review of available scientific literature, there are no specific reports detailing the anthelmintic activity of this compound or closely related diarylpyrimidine compounds. While other nitrogen-containing heterocyclic compounds have been explored for this purpose, this particular biological activity does not appear to be a documented characteristic of this chemical series. jocpr.commdpi.com

Mechanistic Insights into Biological Actions

Elucidation of Molecular Targets and Pathways

The biological effects of 4,6-diaryl-2-aminopyrimidine derivatives are initiated through their interaction with specific macromolecular targets. Research into analogous structures indicates a strong propensity for these compounds to engage with enzymes and receptors, thereby modulating critical signaling pathways.

Enzyme-Ligand Interactions

The aminopyrimidine core is a well-established "hinge-binding" motif, particularly effective in the inhibition of protein kinases. Analogs of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine have been identified as inhibitors of several key enzymes involved in cell signaling and proliferation.

Kinase Inhibition : The primary enzymatic targets for this class of compounds are protein kinases. Pyrimidine (B1678525) derivatives are known to function as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. nih.gov For instance, certain aminopyrimidine derivatives have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two crucial regulators of cell cycle progression and gene transcription. mdpi.com Similarly, related thieno[2,3-d]pyrimidine (B153573) structures have shown inhibitory activity against B-Raf kinases, which are key components of the MAPK signaling pathway. nih.gov Novel aminopyrimidine-based compounds have also demonstrated potent dual inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylases (HDACs). nih.gov

Topoisomerase IIα Inhibition : Some pyrimidine derivatives have been shown to inhibit topoisomerase IIα. mdpi.com This enzyme is vital for managing DNA topology during replication and transcription. Its inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis, a common mechanism for anticancer agents.

Other Enzyme Targets : Beyond kinases, the broader aminopyrimidine class has been investigated for activity against other enzymes. For example, various derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to several pathological conditions. mdpi.com

Table 1: Enzyme Inhibition by Analogs of this compound

| Compound Class/Analog | Target Enzyme(s) | Observed Effect |

|---|---|---|

| 5-Arylethylidene-aminopyrimidine-2,4-diones | BRD4 / PLK1 | Dual inhibition, leading to anticancer activity. mdpi.com |

| 2-Aminopyrimidine (B69317) Derivatives | CDK9 / HDAC1 | Dual inhibition, inducing apoptosis in cancer cells. nih.gov |

| Thieno[2,3-d]pyrimidines | B-Raf Kinase | Inhibition of a key enzyme in the MAPK signaling pathway. nih.gov |

| General Pyrimidine Derivatives | Topoisomerase IIα | Inhibition leading to DNA damage and apoptosis. mdpi.com |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Potent inhibition of enzymatic activity. mdpi.com |

Receptor Binding and Modulation

In addition to enzymatic inhibition, aminopyrimidine analogs can act as ligands for various cellular receptors. This interaction can either block (antagonize) or mimic (agonize) the action of endogenous ligands, thereby modulating receptor-mediated signaling.

A notable example from the literature is the development of a series of 2-aminopyrimidines as ligands for the histamine (B1213489) H4 receptor (H4R). nih.gov Structure-activity relationship (SAR) studies identified compounds with high affinity and antagonist activity at this receptor, which is implicated in inflammatory and immune responses. The optimization of substituents on the pyrimidine core, particularly at the 4- and 6-positions with aryl and piperazine (B1678402) moieties, was crucial for achieving high potency. nih.gov This suggests that the 4,6-diaryl substitution pattern of this compound provides a suitable scaffold for potential interaction with G-protein coupled receptors like H4R.

Cellular Mechanisms Underlying Observed Activities

The interaction of aminopyrimidine compounds with their molecular targets translates into observable effects at the cellular level. These mechanisms primarily involve the disruption of normal cell cycle progression and the induction of programmed cell death.

Impact on Cellular Processes (e.g., Cell Growth, Proliferation, Cell Cycle)

A predominant cellular effect reported for bioactive pyrimidine derivatives is the inhibition of cell proliferation. This is often a direct consequence of enzyme inhibition (e.g., kinases like CDK and PLK1) that governs cell cycle checkpoints.

Cell Cycle Arrest : Treatment of cancer cells with aminopyrimidine analogs has been shown to cause cell cycle arrest. For example, an aminopyrimidine-2-thione derivative, acting as a dual BRD4/PLK1 inhibitor, was found to halt cell growth at the G2/M phase. mdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. Other related compounds have been shown to induce S-phase arrest in different cell lines. nih.gov

Induction of Apoptosis : Following cell cycle arrest, many of these compounds induce apoptosis. The same dual BRD4/PLK1 inhibitor was shown to upregulate pro-apoptotic markers like BAX and caspase-3 while downregulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the balance of apoptotic regulatory proteins commits the cell to a programmed death pathway.

Table 2: Cellular Effects of Bioactive Aminopyrimidine Analogs

| Compound/Analog | Cell Line(s) | Cellular Process Affected | Mechanism/Outcome |

|---|---|---|---|

| 5-arylethylidene-amino-2-thiopyrimidine-4-one | MDA-MB-231 (Breast Cancer) | Cell Cycle | Arrest at G2/M phase. mdpi.com |

| 5-arylethylidene-amino-2-thiopyrimidine-4-one | MDA-MB-231 (Breast Cancer) | Apoptosis | Upregulation of BAX and caspase-3; downregulation of Bcl-2. mdpi.com |

| 2-Aminopyrimidine-based dual inhibitor (8e) | MV-4-11 (Leukemia) | Cell Cycle | S phase arrest. nih.gov |

| 2-Aminopyrimidine-based dual inhibitor (8e) | MV-4-11 (Leukemia) | Apoptosis | Potent induction of apoptosis. nih.gov |

Cellular Uptake and Distribution Studies (In Vitro)

While the potent activities of aminopyrimidine analogs in various cell-based assays strongly imply that they can cross the cell membrane to reach their intracellular targets, detailed studies specifically characterizing the in vitro cellular uptake and distribution of this compound or its close diarylpyrimidine analogs are not extensively reported in the scientific literature.

Based on the general physicochemical properties of related small molecule kinase inhibitors, it is hypothesized that these compounds, which are typically lipophilic, enter cells primarily through passive diffusion across the plasma membrane. However, the potential involvement of active transport mechanisms, such as influx or efflux by transporters like P-glycoprotein, cannot be ruled out without specific experimental investigation. nih.govnih.gov Further research is required to quantify uptake rates, determine subcellular localization, and elucidate the precise mechanisms of transport for this class of compounds.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The biological activity of 4,6-diaryl-2-aminopyrimidines is highly dependent on the nature and position of substituents on the aromatic rings and the pyrimidine core. SAR studies on analogous series provide valuable insights into the structural requirements for potent activity.

Substituents on the Phenyl Rings : The identity and position of substituents on the phenyl rings at the C4 and C6 positions of the pyrimidine core are critical determinants of activity and selectivity.

The presence of halogen atoms, such as the chloro group in the subject compound, is a common feature in many bioactive diarylpyrimidine derivatives, including FDA-approved non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Halogens can influence binding through hydrophobic and halogen-bonding interactions and can also modulate the pharmacokinetic properties of the molecule.

The position of the substituent matters. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, a 4-fluoro substituent on the phenyl ring was found to be beneficial for activity. mdpi.com The difference between a 3-chloro (as in the title compound) and a 4-chloro substituent can alter the electronic distribution and steric profile, leading to different binding affinities for a given target.

The 2-Amino Group : The unsubstituted -NH2 group at the C2 position is a key pharmacophoric feature, often acting as a crucial hydrogen bond donor to interact with the "hinge" region of kinase ATP-binding sites. Modifications to this group typically lead to a significant loss of activity unless the replacement can maintain this key interaction.

The Pyrimidine Core : The pyrimidine ring itself serves as a rigid scaffold to orient the aryl substituents and the 2-amino group in a conformationally favorable manner for target binding. The nitrogen atoms within the ring frequently act as hydrogen bond acceptors.

Flexibility and Conformation : In some series, such as diarylpyrimidine NNRTIs, the ability of the molecule to adopt a specific "butterfly-like" conformation is essential for fitting into the non-nucleoside binding pocket of HIV-1 reverse transcriptase. nih.govresearchgate.netnih.gov The torsional angles between the pyrimidine core and the two aryl rings, influenced by the substitution pattern, are therefore crucial for activity.

Table 3: Summary of Structure-Activity Relationship (SAR) Insights from Analogs

| Structural Moiety | Modification | Impact on Activity | Rationale / Example |

|---|---|---|---|

| C4/C6 Phenyl Rings | Addition of electron-withdrawing groups (e.g., halogens, -CN) | Often enhances potency | Can improve binding affinity and metabolic stability. Seen in NNRTI and H4R antagonist series. nih.govnih.gov |

| C4/C6 Phenyl Rings | Positional Isomerism (e.g., meta- vs. para-substitution) | Can significantly alter activity | Affects electronic properties and steric fit within the binding pocket. |

| C2 Position | Unsubstituted -NH2 group | Generally required for activity | Acts as a critical hydrogen bond donor for hinge-binding in kinases. |

| Overall Structure | Conformational Flexibility | Important for specific targets | Allows adoption of optimal binding conformation (e.g., "butterfly" shape for NNRTIs). nih.govresearchgate.netnih.gov |

Impact of Phenyl Ring Substitutions on Activity

The nature and position of substituents on the phenyl rings at the C4 and C6 positions of the pyrimidine core are critical determinants of biological activity. Variations in these substituents can modulate the compound's electronic properties, lipophilicity, and steric interactions with biological targets, thereby influencing its potency and selectivity.

Electron-withdrawing groups such as chloro, fluoro, and nitro moieties have been shown to enhance the biological effects of 4,6-diarylpyrimidin-2-amine derivatives in various contexts. For instance, in a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, compounds bearing electron-withdrawing groups like chloro, bromo, nitro, and fluoro at the para or meta position of the phenyl ring exhibited significant activity against Staphylococcus aureus. Specifically, the presence of a 3-chlorophenyl group, as seen in the parent compound of this article, has been associated with excellent antibacterial activity against Vibrio cholerae.

In the context of anticancer activity, substitutions on the phenyl rings also play a pivotal role. Studies on 4,6-diaryl pyrimidines as antiproliferative agents have indicated that a 4-chloro phenyl or a 4-methoxy phenyl group at the 4-position contributes to more pronounced activity. Conversely, at the 6-position, 3-methoxy phenyl or 3,4-dimethoxy phenyl groups are well-tolerated for antiproliferative efficacy, whereas a 4-methoxy phenyl group is less favored. This highlights the differential importance of substituent positions on the two aryl rings. The combination of a 3-methoxybenzaldehyde-derived substituent at the C4 position and an acetophenone-derived substituent at the C6 position has been found to significantly boost antiproliferative activity against the K562 cancer cell line. However, combining methoxy-substituted benzaldehydes at the C4 position with various substituted acetophenones (bearing methoxy (B1213986), chloro, or bromo groups) at the C6 position has been observed to reduce anti-tumor activity.

The introduction of a methoxy group can have varied effects depending on the biological target. While a 4-methoxy group can enhance antiproliferative activity when at the C4 position, it is less favorable at the C6 position. In other studies, pyrimidine derivatives with a nitro group have shown promising cytotoxic activity against liver and prostate cancer cell lines.

| Compound/Derivative Class | Substitution | Position | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 4-(3-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | 3-Chloro | C4 Phenyl Ring | Excellent antibacterial activity against V. cholerae | |

| 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | 4-Chloro | C4 Phenyl Ring | Promoted activity against S. aureus | |

| 4,6-Diaryl Pyrimidines | 4-Chloro Phenyl | C4 Position | Pronounced antiproliferative activity | |

| 4,6-Diaryl Pyrimidines | 4-Methoxy Phenyl | C4 Position | Pronounced antiproliferative activity | |

| 4,6-Diaryl Pyrimidines | 3-Methoxy Phenyl | C6 Position | Tolerated for antiproliferative efficacy | |

| 4,6-Diaryl Pyrimidines | 3,4-Dimethoxy Phenyl | C6 Position | Tolerated for antiproliferative efficacy | |

| 4,6-Diaryl Pyrimidines | 4-Methoxy Phenyl | C6 Position | Not favored for antiproliferative efficacy | |

| 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine | 3-Nitro | C6 Phenyl Ring | Promoted activity against S. aureus | |

| Pyrimidine Derivatives | Nitro Group | Aryl Ring | Promising cytotoxic activity against HepG2 and DU145 cancer cell lines |

Role of Pyrimidine Core Modifications

Modifications to the central pyrimidine ring are another effective strategy to modulate the biological activity of this class of compounds. The pyrimidine core's ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets makes it a key pharmacophore.

Introducing substituents at the C5 position of the pyrimidine ring can significantly impact activity. For example, the development of a series of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles has led to potent and selective A1 adenosine (B11128) receptor antagonists. The cyano group at the C5 position was identified as a crucial feature for this activity.

Alterations at the C2 position, which bears the amino group in the parent compound, also have a profound effect. The nature of the substituent on the 2-amino group can influence selectivity. For instance, the presence of a methyl group on the exocyclic amino group of 2-aminodiarylpyrimidine derivatives has been shown to be a key factor for A1 adenosine receptor selectivity.

Furthermore, the replacement of the 2-amino group with other functionalities can lead to different biological activities. For example, 2-thiopyrimidines, where the amino group is replaced by a thiol or alkylthio group, are known to possess antiproliferative activity against various cancer cell lines. The type of substitution on the sulfur atom at the C2 position is crucial for antiproliferative efficacy, with a 4-methoxy-benzyl group showing superior activity in some series.

| Core Modification | Position | Resulting Compound Class | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Introduction of a cyano group | C5 | 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Potent and selective A1 adenosine receptor antagonists | |

| Methylation of the amino group | C2 | N-methyl-2-aminodiarylpyrimidines | Key for A1 adenosine receptor selectivity | |

| Replacement of amino with a thio/alkylthio group | C2 | 2-Thiopyrimidines | Antiproliferative activity against leukemia, breast, and colon cancer cell lines | |

| Substitution on the C2-thio group | C2 | 2-(Substituted-thio)pyrimidines | Crucial for antiproliferative efficacy; 4-methoxy-benzyl group enhanced activity |

Correlation between Stereochemical Features and Biological Response

The three-dimensional arrangement of atoms, or stereochemistry, can play a significant role in the biological activity of diarylpyrimidine derivatives. Chiral natural compounds are often biosynthesized in an enantiomerically pure form, and their stereochemistry is pivotal for their biological function. This principle extends to synthetic compounds, where different stereoisomers can exhibit vastly different potencies and selectivities due to their differential interactions with chiral biological targets like enzymes and receptors.

In the context of diarylpyrimidine derivatives, the existence of stereoisomers has been explored, particularly in their development as anti-HIV agents. Research on diarylpyrimidine derivatives with a linker attached to the 2-amino group has led to the design of stereoisomers. In one such study, the synthesized compounds were tested for their inhibitory activity against HIV-1, and it was found that the (S)-isomers were the most potent, with EC50 values in the nanomolar range. This demonstrates that the specific spatial orientation of the molecule is critical for its interaction with the HIV reverse transcriptase enzyme.

While detailed stereochemical studies on this compound itself are not widely reported, the findings from related diarylpyrimidine derivatives underscore the importance of considering stereochemistry in drug design. The differential activity of stereoisomers suggests that one enantiomer or diastereomer may fit more favorably into the binding site of a biological target, leading to a more potent biological response. This highlights the potential for developing more active and selective therapeutic agents through the synthesis and evaluation of stereochemically pure forms of these compounds.

Advanced Research Applications and Future Directions

Development as Molecular Probes in Biochemical Assays

The structural backbone of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine, featuring a conjugated system of aromatic rings, suggests latent potential for photophysical properties such as fluorescence. Compounds with similar pyrimidine (B1678525) cores are known to exhibit interesting fluorescent behaviors, which are fundamental for their use as molecular probes. researchgate.net The development of this compound as a molecular probe would involve characterizing its absorption and emission spectra in various solvents to understand its sensitivity to the local environment. researchgate.net

Should the compound prove to possess suitable quantum yield and Stokes shift, it could be further functionalized to selectively bind to specific biological targets. Such probes are invaluable in biochemical assays for visualizing cellular processes, quantifying enzyme activity, or in high-throughput screening for drug discovery. The investigation into the photophysical properties of this compound and its derivatives remains a promising, yet largely unexplored, area of research.

Application in Material Science Research (e.g., Organic Semiconductors, LEDs)

The pyrimidine nucleus is a component in molecules that have found applications in the development of light-emitting devices and as ligands in coordination polymers with unique properties. nih.govresearchgate.net The extended π-conjugated system of this compound makes it a candidate for investigation in material science, particularly in the realm of organic electronics. Its planar aromatic rings could facilitate π–π stacking interactions, a key feature for charge transport in organic semiconductors. nih.gov

Further research could explore the synthesis of polymers incorporating this pyrimidine moiety or its use in the fabrication of Organic Light-Emitting Diodes (OLEDs). The electronic properties could be tuned by modifying the substituents on the phenyl rings, potentially leading to new materials with tailored optical and electronic characteristics for various applications.

Translational Research Perspectives (Excluding Clinical Human Trials)

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For this compound, this involves leveraging data from related compounds to guide preclinical investigations.

While specific preclinical efficacy studies for this compound are not extensively documented, the therapeutic potential of the 4,6-diarylpyrimidin-2-amine scaffold has been established in various disease models, primarily in oncology. nih.gov Preclinical animal models are essential for evaluating the efficacy and pharmacokinetics of new chemical entities before they can be considered for further development. upenn.eduresearchgate.net

Derivatives of 4,6-diphenylpyrimidin-2-amine (B1348216) have demonstrated significant anticancer activity by inhibiting key cellular targets like Aurora kinase A. nih.gov Other related heterocyclic structures have shown efficacy as inhibitors of targets such as topoisomerase II and Fms-like tyrosine kinase 3 (FLT3). nih.govnih.gov Based on these findings, future preclinical studies on this compound would likely focus on cancer models, particularly those where kinases play a critical role. Animal models, such as xenografts in mice, are standard for assessing the in vivo antitumor activity of such compounds. nih.gov

Table 1: Efficacy of Structurally Related Pyrimidine/Pyridine (B92270) Derivatives in Preclinical Research

| Compound Class | Biological Target | Observed Preclinical Effect | Reference |

| 4,6-Diphenylpyrimidin-2-amine derivatives | Aurora Kinase A (AURKA) | Reduced clonogenicity, G2/M cell cycle arrest, and induced apoptosis in human colon cancer cells. | nih.gov |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II | Stronger inhibitory activity than etoposide; significant cytotoxicity against various human cancer cell lines. | nih.gov |

| 6-Amino-3-methylpyrimidinones | SHP2 Phosphatase | Orally efficacious allosteric inhibition. | sci-hub.se |

| Isoxazolo[3,4-b]pyridin-3-amine derivatives | Fms-like tyrosine kinase 3 (FLT3) | Potent inhibition of FLT3 and strong inhibitory activity against human acute myeloid leukemia (AML) cell lines. | nih.gov |

Future Research Directions for this compound

The future trajectory for this compound lies in two main areas: optimizing its synthesis to be more efficient and environmentally friendly, and broadening the understanding of its biological activities.

Traditional methods for synthesizing pyrimidine derivatives often involve harsh conditions or hazardous reagents. researchgate.net Modern synthetic chemistry emphasizes the principles of green chemistry, which focus on reducing waste, maximizing atom economy, and using safer solvents and catalysts. mdpi.comrasayanjournal.co.in

The synthesis of 4,6-diarylpyrimidin-2-amines is commonly achieved through the condensation of a chalcone (B49325) with a guanidine (B92328) salt. nih.gov Future research should focus on optimizing this process using sustainable methodologies.

Potential Green Chemistry Approaches:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. mdpi.comrasayanjournal.co.in

Multicomponent Reactions (MCRs): A one-pot synthesis combining an aldehyde (3-chlorobenzaldehyde), a ketone (acetophenone), and guanidine would improve efficiency and reduce waste. researchgate.netrasayanjournal.co.in

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions, for example, using mechanochemical methods like ball milling, minimizes the use of volatile organic compounds. researchgate.netrasayanjournal.co.in

Use of Recyclable Catalysts: Employing solid-supported catalysts or biocatalysts can simplify product purification and allow for the reuse of the catalyst, aligning with green chemistry principles. mdpi.comresearchgate.net

The broad bioactivity of the 2-aminopyrimidine (B69317) scaffold suggests that this compound may interact with multiple biological targets. Identifying these targets is crucial for understanding its mechanism of action and discovering new therapeutic applications.

High-throughput screening and proteomics-based approaches can be employed to identify novel protein binding partners. Given the data on related compounds, the primary focus for target identification would be within the protein kinase family. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Table 2: Potential Biological Target Classes for Future Investigation

| Potential Target Class | Rationale based on Analogous Compounds | Potential Therapeutic Area | References |

| Protein Kinases | Many 2-aminopyrimidine derivatives are potent kinase inhibitors (e.g., Aurora, FLT3). | Oncology, Inflammatory Diseases | nih.govnih.gov |

| Topoisomerases | Pyridine analogs with a chlorophenyl group inhibit topoisomerase II. | Oncology | nih.gov |

| Protein Tyrosine Phosphatases | The aminopyrimidine scaffold is present in inhibitors of phosphatases like SHP2. | Oncology, Immuno-oncology | sci-hub.se |

By systematically exploring these synthetic and biological avenues, the scientific community can unlock the full potential of this compound as a valuable tool in both basic research and therapeutic development.

Advanced Derivatization for Enhanced Potency or Selectivity

The structure-activity relationship (SAR) of the 2-amino-4,6-diarylpyrimidine scaffold is a key area of investigation for improving the potency and selectivity of compounds like this compound. tandfonline.comrsc.org Derivatization, the process of chemically modifying a compound to produce new compounds with similar structures but different properties, is a cornerstone of this research. By strategically altering the substituents on the pyrimidine core and its aryl rings, researchers can fine-tune the compound's interaction with its biological targets.

Key strategies for derivatization include:

Modification of Aryl Substituents: The nature and position of substituents on the phenyl rings at the C-4 and C-6 positions of the pyrimidine core significantly influence biological activity. rsc.org For instance, studies on similar diaminopyrimidine derivatives have shown that introducing hydrophilic fragments, such as morpholine (B109124) or piperazine (B1678402) groups, can enhance activity against certain targets like Focal Adhesion Kinase (FAK). nih.gov Conversely, modifying the electronic properties of the rings with electron-donating groups (e.g., methoxy (B1213986), -OCH3) or electron-withdrawing groups (e.g., chloro, -Cl; bromo, -Br) can drastically alter cytotoxicity and inhibitory potential against targets like ABL1 kinase. rsc.org

Structure-Based Drug Design (SBDD): This approach uses the three-dimensional structure of a target protein to design inhibitors. For pyrimidine-based kinase inhibitors, SBDD has been used to develop derivatives that induce a specific "DFG-out" conformation in kinases like Aurora A, leading to potent inhibition and subsequent reduction of oncoproteins. nih.govacs.org This strategy could be applied to this compound to design derivatives with high selectivity for a specific kinase, minimizing off-target effects.

Exploration of the 5-Position: Modifications at the 5-position of the pyrimidine core, which is situated near the "gatekeeper" residue in the binding pocket of many kinases, can impart improved kinome-wide selectivity. acs.org Introducing different functional groups at this position can create more specific interactions with the target protein, preventing the compound from binding to other, unintended kinases.

The following table summarizes conceptual derivatization strategies and their potential impact on the compound's properties, based on findings from related pyrimidine derivatives.

| Modification Strategy | Position on Pyrimidine Core | Example Substituent | Potential Outcome | Reference |

| Introduction of Hydrophilic Groups | Aryl rings (C4/C6) | Morpholine, Piperazine | Enhance interaction with solvent-exposed regions of the target protein, potentially increasing potency. | nih.gov |

| Alteration of Electronic Properties | Aryl rings (C4/C6) | Methoxy (-OCH3), Halogens (-Cl, -Br) | Modulate binding affinity and cellular activity by altering electron density. | rsc.org |

| Induction of Specific Conformations | N/A (Overall Scaffold Design) | Pyrrolidinyl, Pyrazolyl groups | Achieve high selectivity by stabilizing a unique inactive conformation of the target kinase (e.g., DFG-out). | nih.govacs.org |

| Gatekeeper Residue Targeting | 5-position | Various small functional groups | Improve selectivity across the kinome by creating specific interactions within the ATP-binding pocket. | acs.org |

These advanced derivatization strategies, guided by SAR, quantitative structure-activity relationship (QSAR) investigations, and molecular docking studies, are crucial for optimizing the therapeutic profile of this compound, aiming for derivatives with superior potency and target selectivity. tandfonline.comnih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of this compound, a holistic, systems-level approach is necessary. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the compound's mechanism of action, identifying biomarkers of response, and understanding potential resistance pathways. nih.govresearchgate.net

This integrative approach allows researchers to move beyond a single target and observe the global cellular response to the compound. pharmafeatures.com For example, a recent study developed a pyrimidine metabolism-related signature (PMRS) for lung adenocarcinoma by integrating various machine learning algorithms with multi-omics data, highlighting the role of pyrimidine metabolism in tumor progression. nih.gov A similar strategy could be employed for this compound to build a comprehensive picture of its activity.

Key applications of multi-omics integration include:

Mechanism of Action Elucidation: By simultaneously analyzing changes in genes (genomics), mRNA levels (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in cells treated with the compound, researchers can map the perturbed signaling pathways and understand the downstream consequences of target engagement. jci.org

Biomarker Discovery: Multi-omics data can help identify predictive biomarkers that indicate which patients are most likely to respond to treatment. This can involve finding specific genetic mutations, gene expression signatures, or metabolic profiles associated with sensitivity to the compound. nih.gov

Understanding Drug Resistance: By comparing the multi-omics profiles of sensitive and resistant cancer cells, scientists can uncover the molecular changes that lead to resistance, paving the way for combination therapies to overcome it.

The table below outlines the types of data and potential insights that could be gained by applying a multi-omics approach to study this compound.

| Omics Layer | Data Type | Potential Mechanistic Insights | Reference |

| Genomics | DNA sequencing, Copy Number Variation (CNV) | Identify genetic mutations or amplifications that confer sensitivity or resistance to the compound. | nih.gov |

| Transcriptomics | mRNA expression (RNA-Seq) | Reveal changes in gene expression and perturbed signaling pathways following compound treatment. | nih.gov |

| Proteomics | Protein expression and post-translational modifications | Validate target engagement and identify downstream effects on protein networks and cellular functions. | nih.govjci.org |

| Metabolomics | Levels of small molecule metabolites | Uncover shifts in cellular metabolism, such as pyrimidine metabolism, as a consequence of compound activity. | nih.gov |

By integrating these diverse datasets using advanced computational and machine learning methods, a more complete and nuanced understanding of the compound's biological impact can be achieved, guiding its future development. pharmafeatures.comnih.gov

Exploitation of Novel Delivery Systems (Conceptual, not dosage)

The effectiveness of a therapeutic agent is determined not only by its intrinsic activity but also by its ability to reach the target site in the body in sufficient concentrations while minimizing exposure to healthy tissues. hilarispublisher.com Novel drug delivery systems offer a conceptual framework for enhancing the therapeutic index of compounds like this compound by improving their delivery. longdom.orgrsc.org

These advanced systems are designed to overcome biological barriers and selectively deliver their therapeutic payload to diseased cells. nih.gov Conceptually, this can be achieved through two main strategies:

Passive Targeting: This approach leverages the unique pathophysiology of tumors, specifically the Enhanced Permeability and Retention (EPR) effect. hilarispublisher.comjocpr.com Tumor blood vessels are often leaky, allowing nanoparticles to extravasate and accumulate in the tumor microenvironment. Encapsulating this compound within nanocarriers like liposomes or polymeric nanoparticles could increase its concentration at the tumor site. hilarispublisher.comlongdom.org

Active Targeting: This involves modifying the surface of a drug carrier with targeting ligands (e.g., antibodies, peptides, or small molecules) that specifically bind to receptors overexpressed on cancer cells. hilarispublisher.comjocpr.com This strategy could be used to direct a nanocarrier containing the compound to cancer cells, enhancing cellular uptake and specificity. longdom.org

Furthermore, "smart" stimuli-responsive systems can be designed to release the drug in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. longdom.org

The following table compares different conceptual delivery systems that could potentially be used for this compound.

| Delivery System | Description | Targeting Mechanism | Potential Advantage for the Compound | Reference |